Environmental Footprint: 3-Fold E Factor Reduction Versus the GSK Route to the Same Nitro Intermediate
In a direct head-to-head process comparison, the three-step tandem sequence producing 2,6-dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline (compound 17) via the newer sustainable route achieved an E factor of 17, while the previously disclosed GSK manufacturing route to the identical intermediate had a complete E factor (cEF) of 69 [1]. This represents a 3-fold reduction in waste generation. The E factor is calculated as the ratio of total mass of waste generated to mass of product isolated, encompassing all aqueous and organic waste streams [1].
| Evidence Dimension | Complete E Factor (cEF) for the synthetic sequence from 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline (10) to the target compound (17) |
|---|---|
| Target Compound Data | E factor = 17 (sustainable route, this work) |
| Comparator Or Baseline | GSK manufacturing route to the same intermediate: E factor = 69 |
| Quantified Difference | 3.0-fold reduction in waste generation (69/17 = 4.06× lower absolute E factor) |
| Conditions | Three-step tandem sequence: SNAr reaction with 3-(trifluoromethyl)phenol, nitro reduction, reductive amination. GSK data from refs 14 and 15 in the cited paper. |
Why This Matters
A 3-fold lower E factor directly translates to reduced solvent procurement costs, lower waste disposal expenses, and improved environmental compliance profile—key procurement decision drivers for pharmaceutical intermediate sourcing.
- [1] An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Sustainable Chemistry & Engineering. 2022;10(50):16896-16902. doi:10.1021/acssuschemeng.2c05628. Table 5 and E Factor Determination section. View Source
